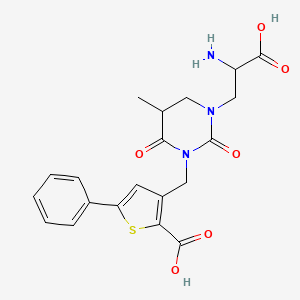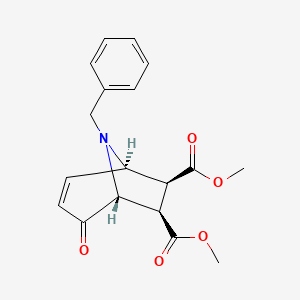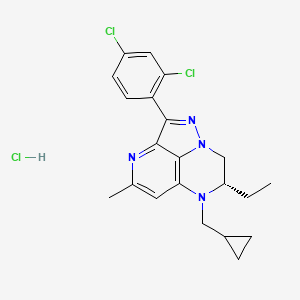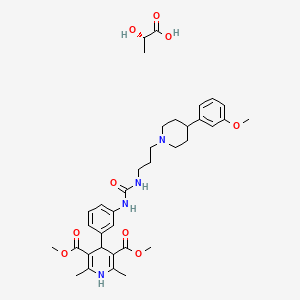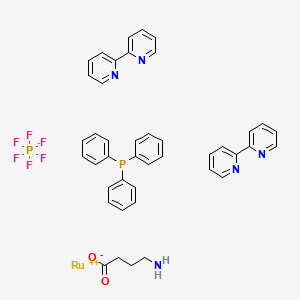![molecular formula C26H26N2O5 B560322 (1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid CAS No. 1432500-66-7](/img/structure/B560322.png)
(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid
Descripción general
Descripción
ML-334 is an inhibitor of the protein-protein interaction between the transcription factor Nrf2 and its inhibitor Keap1.1 It binds to the Keap1 Kelch domain (IC50 = 1 µM) to induce dissociation and nuclear translocation of Nrf2 and activation of the antioxidant response element (ARE) in a cell-based assay (EC50 = 12 µM).
Nrf2 activator; inhibits Nrf2/Keap1 interaction (Kd = 1 μM). Promotes Nrf2 nuclear translocation and induces antioxidant response element (ARE) activity in vitro. Cell permeable.
Aplicaciones Científicas De Investigación
NRF2 Activation and Cardiac Health
ML334, also known as LH601A, is a potent NRF2 activator that has shown promise in the treatment of myocardial infarction-induced cardiac fibrosis . By inhibiting the Keap1-NRF2 protein-protein interaction, ML334 prevents the activation and proliferation of cardiac fibroblasts, which are key contributors to the development of cardiac fibrosis .
Cancer Prevention and Treatment
The activation of NRF2 has been identified as a double-edged sword in cancer therapy. While transient activation of NRF2 by specific activators like ML334 can protect against carcinogenesis and cancer development, permanent activation has been associated with malignant progression, chemo/radio resistance, and poor patient prognosis .
Mecanismo De Acción
ML334, also known as LH601A, is a potent, cell-permeable activator of NRF2 . This compound has been studied for its interaction with its targets, its mode of action, the biochemical pathways it affects, its pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Target of Action
The primary target of ML334 is the Keap1-NRF2 protein-protein interaction . NRF2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress .
Mode of Action
ML334 acts as a direct, non-covalent inhibitor of the Keap1-NRF2 protein-protein interaction . It binds to the Keap1 Kelch domain with a Kd of 1 μM . This binding disrupts the interaction between NRF2 and Keap1, leading to the dissociation of NRF2 from Keap1 in the cytosol .
Biochemical Pathways
The disruption of the Keap1-NRF2 interaction by ML334 leads to the stimulation of NRF2 expression and nuclear translocation . This results in the induction of antioxidant response elements (ARE) activity . The activation of ARE can lead to the expression of various cytoprotective genes, providing protection against oxidative stress .
Result of Action
The activation of NRF2 by ML334 leads to an increase in the expression of various antioxidant genes . This includes genes such as NQO1 and TRX1, whose mRNA levels increase between 2- and 3-fold upon treatment with ML334 . Additionally, ML334 treatment enhances HO-1 protein expression . These changes at the molecular level can lead to increased cellular defense against oxidative stress .
Propiedades
IUPAC Name |
(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNENLABLFGGAFF-BHIFYINESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2r)-2-{[(1s)-1-[(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)methyl]-3,4-Dihydroisoquinolin-2(1h)-Yl]carbonyl}cyclohexanecarboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







